N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformations
- Synthesis Techniques : The chemical compound is related to benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones. These are synthesized through cyclization processes involving specific reagents like NaH and Pd-catalyzed C-N coupling (Kalogirou, Kourtellaris, & Koutentis, 2021). Such chemical transformations are fundamental in developing new compounds for various applications.
Applications in Biological Studies
Insecticidal Properties : Some heterocycles incorporating thiadiazole moiety, closely related to the compound , have demonstrated potential as insecticidal agents. These compounds, synthesized through various chemical reactions, have shown efficacy against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer Activities : Research indicates that certain benzamide derivatives, which share structural similarities with the compound , have been evaluated for their anticancer properties. These compounds have been tested against various cancer cell lines, showing promising results (Tiwari et al., 2017). This suggests potential applications in cancer research and treatment.
Chemical Reactions and Properties
Reactivity and Synthesis of Derivatives : Studies have focused on the synthesis of various benzamide derivatives and their reactions under different conditions. These reactions include cyclization processes and treatments with various reagents, leading to the formation of compounds with potential biological activity (Mohamed et al., 2020).
Catalysis and Reaction Enhancement : Research on benzamide and related compounds has explored their role in catalysis and reaction enhancement. For instance, the platinum-catalyzed addition of primary, acyclic aryl, and alkyl carboxamides to ethylene and propylene has been studied, showcasing the compound's utility in organic synthesis (Wang and Widenhoefer, 2004).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-22(23-15-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)21-24-19-8-4-5-9-20(19)29(27,28)25-21/h4-6,8-13,21,24-25H,1-3,7,14-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYIQLGASZEEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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